1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
Description
1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a urea-based small molecule characterized by a 4-fluorobenzyl group and a pyridin-4-yl-substituted piperidine moiety. The compound’s structure combines aromatic fluorination with a heterocyclic piperidine system, making it a candidate for targeting enzymes or receptors sensitive to halogen and nitrogen-rich pharmacophores. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding affinity .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c20-17-3-1-15(2-4-17)13-22-19(25)23-14-16-7-11-24(12-8-16)18-5-9-21-10-6-18/h1-6,9-10,16H,7-8,11-14H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEZVJGTOOKXEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure
The compound has the following chemical structure:
The biological activity of this compound is primarily attributed to its interaction with various targets in biological systems, particularly in the inhibition of enzymes like tyrosinase (TYR). Tyrosinase is crucial for melanin production, and its inhibition can lead to therapeutic effects in hyperpigmentation disorders.
Inhibition of Tyrosinase
Recent studies have focused on the design and synthesis of derivatives of this compound to enhance its inhibitory effects on TYR. The following table summarizes the IC50 values of various derivatives tested against TYR:
| Compound ID | Structure Description | IC50 (μM) | Activity |
|---|---|---|---|
| 5 | 4-(4-fluorobenzyl)piperazine derivative | 12.5 | Competitive inhibitor |
| 26 | Mixed-type inhibitor | 8.0 | Effective against human TYR |
| 9 | Less effective variant | 40.43 | Least effective in the series |
These findings indicate that modifications to the piperazine moiety can significantly enhance the inhibitory potency against TYR, with lower IC50 values indicating higher efficacy.
Cytotoxicity Studies
In addition to enzyme inhibition, cytotoxicity studies have shown that certain derivatives do not exhibit cytotoxic effects on B16F10 melanoma cells, making them promising candidates for further development in treating hyperpigmentation without adverse effects .
Binding Affinity and Docking Studies
Molecular docking studies have provided insights into the binding modes of these compounds within the active site of TYR. The competitive inhibitors were found to occupy the active site effectively, preventing substrate binding. This mechanism was confirmed through kinetic studies that demonstrated a decrease in enzyme activity upon treatment with these compounds .
Case Studies
A notable case study involved the evaluation of a specific derivative (Compound ID: 26), which demonstrated significant antimelanogenic effects in vitro. The study highlighted its potential application in cosmetic formulations aimed at reducing skin pigmentation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Key Observations :
Halogen Effects :
- Replacing fluorine with chlorine (e.g., in BJ49879 ) increases lipophilicity (Cl logP ~ 0.71 vs. F logP ~ 0.14), which may enhance membrane permeability but reduce aqueous solubility.
- Fluorine’s electronegativity improves metabolic stability by resisting oxidative degradation, a critical advantage in drug design .
Heterocyclic Variations: Pyridin-4-yl (target compound) vs. Quinazoline derivatives () demonstrate antitumor activity via kinase inhibition, suggesting the target compound’s pyridine-piperidine system could be optimized for similar pathways .
Core Structure Modifications: Replacing urea with oxadiazole () eliminates hydrogen-bond donor capacity but introduces aromatic rigidity, which may enhance selectivity for certain targets (e.g., proteases or GPCRs) .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods used for analogs in (carbamoyl chloride coupling) and (EDCI-mediated urea formation), though purity varies (e.g., 99.8% for compound 40 vs. 60% for compound 44) .
Research Findings and Implications
- Kinase Inhibition Potential: Urea derivatives like the target compound often act as hinge binders in kinase active sites. The pyridin-4-yl group may mimic adenine’s nitrogen in ATP-binding pockets, as seen in FDA-approved kinase inhibitors .
- Immunomodulatory Effects: Compounds with fluorinated benzyl groups (e.g., ’s compound 40) show immunomodulatory activity, suggesting the target compound could be evaluated in autoimmune or oncology models .
- Solubility Challenges : Unlike M64HCl (), which uses a hydrochloride salt for improved water solubility, the target compound’s neutral urea may require formulation optimization for in vivo efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
